Methyl salicylate-d3, also known as methyl salicylate-3, is the deuterated form of methyl salicylate, a compound that is the methyl ester of salicylic acid. This compound is widely recognized for its applications in various fields, including pharmaceuticals, flavoring agents, and as a fragrance in cosmetic products. Methyl salicylate itself is characterized by its pleasant wintergreen scent and has been utilized for its analgesic properties.
Methyl salicylate-d3 is derived from the natural compound methyl salicylate through a process of deuteration, which involves replacing certain hydrogen atoms with deuterium. It falls under the category of benzoate esters and is classified as an aromatic compound due to its phenolic structure. The molecular formula for methyl salicylate-d3 is , where the presence of deuterium alters its physical and chemical properties compared to its non-deuterated counterpart.
The synthesis of methyl salicylate-d3 can be achieved through several methods, primarily focusing on the esterification reaction between salicylic acid and methanol in the presence of a catalyst. The typical synthetic pathway involves:
This method is noted for its efficiency and relatively low cost, making it suitable for industrial production .
The reaction can be monitored using techniques such as gas chromatography-flame ionization detection (GC-FID), which allows for the identification and quantification of methyl salicylate-d3 among other products. The selectivity for the desired product can exceed 99% under optimal conditions .
Methyl salicylate-d3 retains the core structure of methyl salicylate but includes three deuterium atoms incorporated into its molecular framework. The structural formula can be represented as follows:
where one or more hydrogen atoms in the aromatic ring or hydroxyl group are replaced by deuterium.
Methyl salicylate-d3 can participate in various chemical reactions similar to those of its non-deuterated form. Key reactions include:
The kinetics of these reactions may differ slightly due to the presence of deuterium, which can influence reaction rates and mechanisms due to kinetic isotope effects .
The mechanism by which methyl salicylate-d3 exerts its effects is primarily through its action on pain receptors in the body. It acts as a counterirritant when applied topically, providing relief from muscle and joint pain by causing localized irritation that distracts from deeper pain signals.
Research indicates that methyl salicylate promotes blood flow to the area of application, enhancing therapeutic effects while also exhibiting anti-inflammatory properties .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can be employed to characterize the compound further, confirming the presence of functional groups and structural integrity .
Methyl salicylate-d3 has several applications in scientific research, including:
Methyl Salicylate-d3 (C8H5D3O3) is a deuterated isotopologue of methyl salicylate (C8H8O3), where three hydrogen atoms bonded to the methyl group (–OCH3) are replaced by deuterium (D), yielding a –OCD3 moiety [4] [6]. This substitution results in a mass shift of +3 atomic mass units (M+4 when including natural heavy isotopes), confirmed by mass spectrometry, with an isotopic purity typically ≥99.5 atom % D [4]. Structurally, it retains the core features of methyl salicylate: a benzene ring with adjacent hydroxyl (–OH) and deuterated methoxycarbonyl (–COOCD3) groups. Key physicochemical properties include:
The C–D bonds in Methyl Salicylate-d3 exhibit a shorter bond length (∼0.005 Å reduction) and higher bond dissociation energy (∼1–1.5 kcal/mol) compared to C–H bonds due to deuterium’s lower zero-point vibrational energy [3] [8]. These subtle changes minimally alter lipophilicity (ΔlogPoct ≈ −0.006) but significantly impact vibrational spectroscopy profiles and metabolic stability [3] [7].
Table 1: Structural and Physicochemical Comparison of Methyl Salicylate and Methyl Salicylate-d3
Property | Methyl Salicylate | Methyl Salicylate-d3 |
---|---|---|
Molecular Formula | C8H8O3 | C8H5D3O3 |
Molar Mass (g/mol) | 152.15 | 155.17 |
Density (g/mL, 25°C) | 1.174 | 1.205 |
Boiling Point (°C) | 222 | 222 |
Mass Spectrometry Signature | M+ (m/z 152) | M+3 (m/z 155), M+4 (m/z 156) |
Key Bond | C–H (methyl) | C–D (methyl) |
Deuterium labeling, exemplified by Methyl Salicylate-d3, leverages the deuterium kinetic isotope effect (DKIE) to modulate biochemical and metabolic processes without altering the compound’s electronic or steric properties [3] [7] [8]. The DKIE arises because C–D bonds have a lower ground-state energy and require higher activation energy for cleavage compared to C–H bonds, leading to:
In plant science, Methyl Salicylate-d3 elucidates systemic acquired resistance (SAR) signaling. When applied to Arabidopsis or tobacco, it acts as a non-metabolizable analog of endogenous methyl salicylate, helping dissect lipid-derived SAR signals and DIR1 protein interactions without rapid hydrolysis to salicylic acid [5]. In lipidomics, its stability allows precise measurement of fatty acid peroxidation kinetics and membrane dynamics [7].
Table 2: Research Applications Enabled by Deuterium Labeling in Methyl Salicylate-d3
Research Domain | Rationale for Deuterium Use | Key Insights |
---|---|---|
Metabolic Tracer Studies | Slowed hydrolysis by esterases due to DKIE | Quantifies methyl salicylate turnover in plant-pathogen interactions |
Lipidomics | Mass shift avoids overlap with endogenous lipids in MS spectra | Serves as internal standard for oxylipin quantification |
Plant Signaling | Resistance to enzymatic cleavage by salicylic acid-binding protein 2 (SABP2) | Probes methyl salicylate’s role in systemic acquired resistance |
Reaction Mechanism Analysis | Altered vibrational frequencies (FTIR/Raman) | Maps bond-breaking steps in ester hydrolysis |
Deuterium incorporation in chemical research began with Harold Urey’s 1931 discovery of deuterium, but its application in analytical chemistry accelerated in the 1960s with pioneering work on d2-tyramine and d3-morphine as metabolic tracers [3] [8]. Early deuterated analogs faced synthesis challenges, including low isotopic incorporation and exchangeable deuterium atoms in protic solvents. Methyl Salicylate-d3 emerged as a model compound due to its simple esterification chemistry: salicylic acid reacts with deuterated methanol (CD3OH) under acid catalysis, achieving >99% deuterium retention at the methyl position [4] [9].
The evolution of deuterated drugs—from the first FDA-approved deutetrabenazine (2017) to deucravacitinib (2022)—validated deuterium’s role in improving pharmacokinetics [1] [3] [8]. Concurrently, analytical technologies advanced:
Deuterated compounds now dominate stable-isotope internal standards, with Methyl Salicylate-d3 illustrating how targeted deuteration (e.g., at metabolically labile sites) enhances research accuracy without structural perturbation.
Table 3: Milestones in Deuterated Compound Development Relevant to Methyl Salicylate-d3
Time Period | Key Advancement | Impact on Methyl Salicylate-d3 Applications |
---|---|---|
1930s | Discovery of deuterium (Harold Urey) | Foundation for isotopic labeling techniques |
1960s | First metabolic studies with d2-tyramine/d3-morphine | Proof-of-concept for DKIE in biological systems |
2000s | Commercialization of automated deuterated standard synthesis | Accessibility of Methyl Salicylate-d3 for research |
2010s–Present | HRMS and NMR-based deuterium localization methods | Confirmed site-specific deuteration and metabolic stability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7